5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5,10-DIMETHYL-
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Overview
Description
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5,10-DIMETHYL- is a chemical compound with the molecular formula C14H14N2 It belongs to the class of dibenzodiazepines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5,10-DIMETHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with a suitable diketone or aldehyde, followed by cyclization to form the dibenzodiazepine core. The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5,10-DIMETHYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted dibenzodiazepines .
Scientific Research Applications
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5,10-DIMETHYL- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals[][3].
Mechanism of Action
The mechanism of action of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5,10-DIMETHYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties[3][3].
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenz(b,f)azepine: Another dibenzodiazepine with similar structural features but different biological activities.
8-Chloro-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: A chlorinated derivative with distinct chemical properties and applications.
Uniqueness
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5,10-DIMETHYL- is unique due to its specific substitution pattern and the resulting biological activities. Its dimethyl substitution at positions 5 and 10 enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
32047-74-8 |
---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5,11-dimethyl-6H-benzo[b][1,4]benzodiazepine |
InChI |
InChI=1S/C15H16N2/c1-16-11-12-7-3-4-8-13(12)17(2)15-10-6-5-9-14(15)16/h3-10H,11H2,1-2H3 |
InChI Key |
ISNMCLQAHBYOKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC=CC=C2N(C3=CC=CC=C31)C |
Origin of Product |
United States |
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